N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
This compound is a triazolopyridazine derivative featuring a piperidine-4-carboxamide core linked to a 3-acetylphenyl group and a 3-isopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine moiety. The acetylphenyl substituent may enhance lipophilicity and influence binding interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C22H26N6O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26N6O2/c1-14(2)21-25-24-19-7-8-20(26-28(19)21)27-11-9-16(10-12-27)22(30)23-18-6-4-5-17(13-18)15(3)29/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,30) |
InChI Key |
CEBHAJQHARKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Introduction of the Acetylphenyl Group: The acetylphenyl group is attached via acylation reactions, often using acetyl chloride or acetic anhydride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Pharmacology: Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biology: Research may explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the triazolopyridazine scaffold but differ in substituents and piperidine positioning:
Hypothesized Pharmacological Implications
- Target Compound : The 3-acetylphenyl group may improve membrane permeability compared to bulkier substituents (e.g., 4-phenylbutan-2-yl in ).
- Substituent Effects : The 4-chlorobenzyl group in could enhance binding via halogen interactions, whereas the acetyl group in the target compound may facilitate hydrogen bonding.
Limitations of Available Data
Further experimental studies are required to validate:
- Binding Affinities : Comparative assays against kinases or receptors.
- ADME Profiles : Solubility, metabolic stability, and bioavailability differences.
- Toxicity: Potential risks associated with halogenated or acetylated substituents.
Biological Activity
N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C22H26N6O
- Molecular Weight : 406.5 g/mol
- Structure : The compound features a piperidine core substituted with a triazole and pyridazine moiety, which are known to influence its biological properties.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a critical regulator in inflammatory responses and cellular stress pathways. Inhibition of p38 MAPK can lead to reduced production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against prostate cancer cells (PC-3) and breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Properties
A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines including lung, breast, colon, and prostate. The results indicated that compounds similar in structure exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. This suggests that this compound could be developed as a promising anticancer drug.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's role in modulating inflammatory responses through p38 MAPK inhibition. The results showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in vitro, highlighting its potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
